molecular formula C11H10ClNO2S2 B3033869 2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 123529-83-9

2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No.: B3033869
CAS No.: 123529-83-9
M. Wt: 287.8 g/mol
InChI Key: RYCPHYJFWWTTAU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the following steps:

  • Formation of the Thiazolidinone Ring: : The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-halo ketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures (60-80°C) to facilitate the ring closure.

  • Introduction of the Chlorophenoxy Group: : The chlorophenoxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazolidinone intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at temperatures ranging from 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

    Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsaprotic solvents, elevated temperatures (60-100°C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring and chlorophenoxy group enable it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one: Similar structure with a bromophenoxy group instead of a chlorophenoxy group.

    2-(4-Methylphenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one: Similar structure with a methylphenoxy group instead of a chlorophenoxy group.

    2-(4-Nitrophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one: Similar structure with a nitrophenoxy group instead of a chlorophenoxy group.

Uniqueness

2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-8-1-3-9(4-2-8)15-7-10(14)13-5-6-17-11(13)16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCPHYJFWWTTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201872
Record name 2-(4-Chlorophenoxy)-1-(2-thioxo-3-thiazolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123529-83-9
Record name 2-(4-Chlorophenoxy)-1-(2-thioxo-3-thiazolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123529-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-1-(2-thioxo-3-thiazolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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